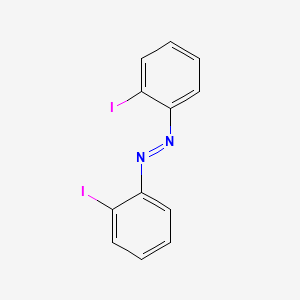
Diazene, bis(2-iodophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(2-iodophenyl)diazene is an organic compound characterized by the presence of two iodine atoms attached to a diazene group
Preparation Methods
The synthesis of 1,2-bis(2-iodophenyl)diazene typically involves the reaction of 2-iodoaniline with nitrous acid, leading to the formation of the diazonium salt, which subsequently undergoes coupling to form the desired diazene compound. The reaction conditions often include maintaining a low temperature to stabilize the diazonium intermediate and using an acidic medium to facilitate the coupling reaction .
The use of eco-friendly reductants, such as glucose, has been explored in related compounds, suggesting potential green chemistry approaches for its synthesis .
Chemical Reactions Analysis
1,2-Bis(2-iodophenyl)diazene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azoxy compounds. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of 1,2-bis(2-iodophenyl)diazene can yield hydrazine derivatives. Typical reducing agents include sodium borohydride and zinc in acidic conditions.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. .
The major products formed from these reactions depend on the specific reagents and conditions employed. For instance, oxidation typically yields azoxy compounds, while reduction leads to hydrazine derivatives.
Scientific Research Applications
1,2-Bis(2-iodophenyl)diazene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Medicine: Research into its derivatives has shown promise in the development of therapeutic agents, particularly in the field of cancer treatment, where iodine-containing compounds are of interest for their radiotherapeutic properties.
Industry: The compound’s ability to undergo various chemical transformations makes it valuable in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1,2-bis(2-iodophenyl)diazene exerts its effects is primarily through its ability to participate in electron transfer reactions. The diazene group can undergo reversible redox reactions, making it a useful component in photoresponsive materials. The iodine atoms also play a crucial role in facilitating halogen bonding, which is important in the formation of supramolecular structures .
Comparison with Similar Compounds
1,2-Bis(2-iodophenyl)diazene can be compared with other similar compounds, such as:
1,2-Bis(4-iodophenyl)diazene: This compound has iodine atoms at the para positions, leading to different steric and electronic properties.
1,2-Bis(2,3,5,6-tetrafluoro-4-iodophenyl)diazene: The presence of fluorine atoms introduces additional electron-withdrawing effects, altering the compound’s reactivity and stability
Properties
CAS No. |
5486-04-4 |
|---|---|
Molecular Formula |
C12H8I2N2 |
Molecular Weight |
434.01 g/mol |
IUPAC Name |
bis(2-iodophenyl)diazene |
InChI |
InChI=1S/C12H8I2N2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8H |
InChI Key |
OZAQVWKNGVHLMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=CC=CC=C2I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


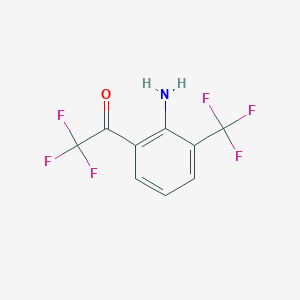
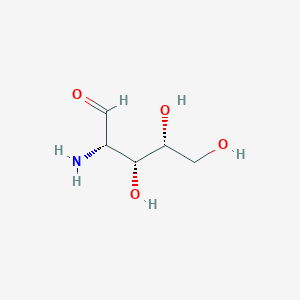
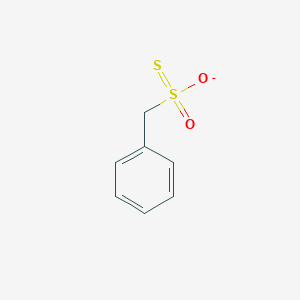
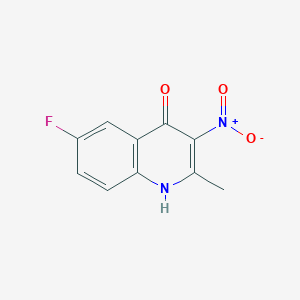
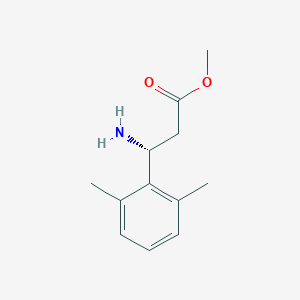
![3-[(Z)-N'-hydroxycarbamimidoyl]-6-phenylpyrazine-2-carboxamide](/img/structure/B12849103.png)
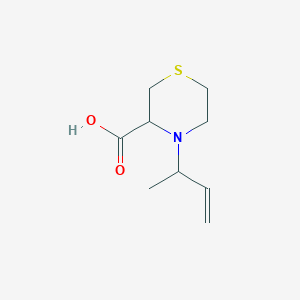
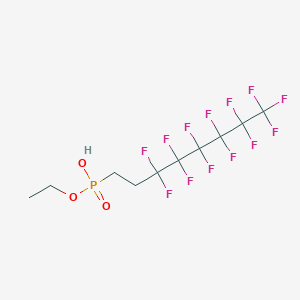
![4-[2-(2-Hydroxyethoxy)ethyl]thiomorpholine-3-carboxylic acid](/img/structure/B12849110.png)
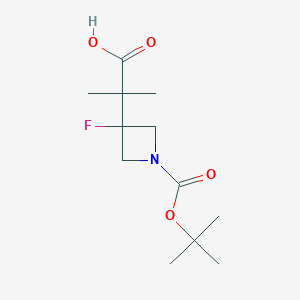


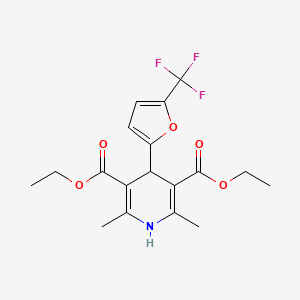
![(R)-3-amino-1-(2-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one](/img/structure/B12849136.png)
